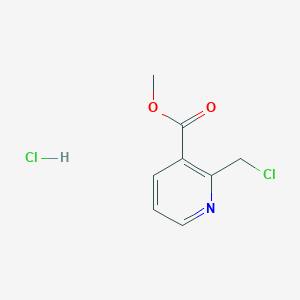

2-Chloromethyl-nicotinic acid methyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-nicotinic acid methyl ester hydrochloride typically involves the chloromethylation of nicotinic acid methyl ester. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions: 2-Chloromethyl-nicotinic acid methyl ester hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Nucleophilic Substitution: Products include substituted nicotinic acid derivatives.

Oxidation: Products include nicotinic acid or nicotinaldehyde.

Reduction: Products include nicotinic alcohol derivatives.

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities that have garnered attention in medicinal chemistry:

- Antitumor Properties : Research indicates that derivatives of nicotinic acid, including 2-chloromethyl-nicotinic acid methyl ester hydrochloride, can serve as intermediates in the synthesis of antitumor agents. For instance, compounds derived from this structure have been linked to the development of drugs targeting specific cancer pathways .

- Neuroprotective Effects : Some studies suggest that nicotinic acid derivatives may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Agrochemical Applications

In the realm of agrochemicals, this compound plays a role as an intermediate in the production of pesticides:

- Pesticide Development : The compound's derivatives are explored for their efficacy as pesticides, particularly in targeting pests resistant to conventional treatments. The synthesis methods employed allow for the production of high-purity compounds necessary for effective pest control .

Case Study 1: Antitumor Drug Development

A study focused on synthesizing a novel drug candidate using this compound as an intermediate. The resulting compound demonstrated significant cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy.

Case Study 2: Pesticide Efficacy

Field trials were conducted using formulations containing derivatives of this compound. Results indicated improved efficacy against a range of agricultural pests compared to existing pesticides, suggesting its viability in sustainable agriculture practices.

References Table

作用機序

The mechanism of action of 2-Chloromethyl-nicotinic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

類似化合物との比較

Nicotinic Acid Methyl Ester: Lacks the chloromethyl group, resulting in different reactivity and applications.

2-Bromomethyl-nicotinic Acid Methyl Ester: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

2-Hydroxymethyl-nicotinic Acid Methyl Ester:

Uniqueness: 2-Chloromethyl-nicotinic acid methyl ester hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

生物活性

2-Chloromethyl-nicotinic acid methyl ester hydrochloride is a synthetic derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered attention in pharmacological research due to its interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in various physiological processes and pathologies, including neurodegenerative diseases and addiction.

- Molecular Formula : C8H8ClNO2

- Molecular Weight : 189.61 g/mol

- Structure : The compound features a chloromethyl group attached to the nicotinic acid backbone, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with nAChRs. These receptors are ligand-gated ion channels that mediate synaptic transmission in the nervous system. The compound acts as an agonist or modulator, affecting neurotransmission and potentially influencing conditions such as Alzheimer's disease and nicotine addiction.

Binding Affinity

Studies have indicated that derivatives of nicotinic acid can exhibit varying degrees of affinity for different nAChR subtypes. The presence of the chloromethyl group may enhance binding efficiency compared to other derivatives, making it a candidate for selective receptor targeting.

Pharmacological Effects

- Neuroprotective Properties : Research suggests that compounds similar to this compound can exert neuroprotective effects by modulating cholinergic signaling pathways.

- Antinociceptive Activity : Some studies have shown that nicotinic acid derivatives can reduce pain perception, indicating potential applications in pain management.

- Cognitive Enhancement : By influencing nAChRs, these compounds may improve cognitive functions, which is particularly relevant in age-related cognitive decline.

Toxicity Profile

The toxicity of this compound has been assessed in various studies:

- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

- Long-term Effects : Chronic exposure may lead to neurobehavioral changes, necessitating further investigation into its safety profile.

Case Studies

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of nicotinic acid derivatives demonstrated improved memory retention and reduced amyloid plaque formation.

- Addiction Studies : In vitro studies have shown that this compound can modulate dopamine release in response to nicotine exposure, suggesting a role in addiction pathways.

Research Findings

特性

IUPAC Name |

methyl 2-(chloromethyl)pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;/h2-4H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJONQCBHLGFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。